molecular formula C11H13N3 B048565 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine CAS No. 119628-83-0

2-Cyclopentyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B048565
CAS No.: 119628-83-0
M. Wt: 187.24 g/mol
InChI Key: DHCJZAGWHJCYOH-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that features an imidazo[4,5-B]pyridine core with a cyclopentyl group attached. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been reported to target various proteins and enzymes, including gaba a receptors , IKK-ɛ and TBK1 , and KRAS G12C . These targets play crucial roles in numerous disease conditions, including cancers .

Mode of Action

For instance, some derivatives have been found to act as covalent inhibitors, binding to their targets and modulating their activity .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, IKK-ɛ and TBK1, potential targets of these compounds, are involved in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This pathway plays a crucial role in immune and inflammatory responses.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . They also possess antiviral, antimicrobial, and cytotoxic activities .

Action Environment

The synthesis and functionalization of imidazo[4,5-b]pyridine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of specific reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazopyridines .

Properties

IUPAC Name

2-cyclopentyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCJZAGWHJCYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508333
Record name 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119628-83-0
Record name 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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